molecular formula C8H8N2O B2690588 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile CAS No. 60989-51-7

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

Cat. No.: B2690588
CAS No.: 60989-51-7
M. Wt: 148.165
InChI Key: AWQLIMXWHWWNKQ-UHFFFAOYSA-N
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Description

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is a versatile chemical compound with the molecular formula C₈H₈N₂O. It is known for its unique structure, which includes a pyran ring substituted with imino, methyl, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot condensation reaction, which involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol yields the desired product in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions may vary depending on the specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce primary amines. Substitution reactions can lead to a variety of substituted pyran derivatives .

Scientific Research Applications

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethyl-2H-pyran-3-carbonitrile
  • 2-Imino-4,6-dimethyl-2H-pyran-3-carboxamide
  • 2-Imino-4,6-dimethyl-2H-pyran-3-thiocarbonitrile

Uniqueness

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable scaffold for various applications .

Properties

IUPAC Name

2-imino-4,6-dimethylpyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLIMXWHWWNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N)O1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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